molecular formula C12H13NO B8335340 1,2,3-Trimethyl-indole-5-carbaldehyde

1,2,3-Trimethyl-indole-5-carbaldehyde

Cat. No.: B8335340
M. Wt: 187.24 g/mol
InChI Key: DLEVJTCQAXKSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trimethyl-indole-5-carbaldehyde is a substituted indole derivative featuring three methyl groups at positions 1, 2, and 3 of the indole ring and a formyl (-CHO) substituent at position 3. The aldehyde group at position 5 and methyl substituents at adjacent positions likely influence its electronic properties, solubility, and reactivity in organic synthesis or pharmaceutical applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,3-trimethylindole-5-carbaldehyde

InChI

InChI=1S/C12H13NO/c1-8-9(2)13(3)12-5-4-10(7-14)6-11(8)12/h4-7H,1-3H3

InChI Key

DLEVJTCQAXKSGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for 1,2,3-Trimethyl-indole-5-carbaldehyde and its closest analogs:

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Purity Storage Conditions References
This compound* C₁₂H₁₃NO 187.24 (theoretical) Not Available Not Reported Not Available - -
Indole-3-carboxaldehyde C₉H₇NO 145.15 487-89-8 193–198 >98.0% Room Temperature
Indole-4-carboxaldehyde C₉H₇NO 145.15 1074-86-8 140–146 >98.0% -20°C
1,2,5-Trimethyl-1H-indole-3-carbaldehyde C₁₂H₁₃NO 187.24 66727-62-6 Not Reported Not Specified -

*Note: Data for this compound are theoretical due to lack of direct experimental reports.

Key Differences and Implications

Substituent Position and Reactivity
  • Aldehyde Position: Indole-3-carboxaldehyde and Indole-4-carboxaldehyde exhibit reactivity typical of electron-deficient aromatic aldehydes. The 1,2,5-Trimethyl-1H-indole-3-carbaldehyde (CAS 66727-62-6) shares a similar molecular weight but differs in substituent positions, which may affect its application in heterocyclic synthesis .
Steric and Solubility Effects
  • The three methyl groups in this compound introduce significant steric hindrance, likely reducing solubility in polar solvents compared to non-methylated analogs like Indole-3-carboxaldehyde. This property is critical in drug design, where lipophilicity impacts bioavailability.
Thermal Stability
  • Indole-3-carboxaldehyde has a higher melting point (193–198°C) compared to Indole-4-carboxaldehyde (140–146°C), suggesting that substituent position affects crystal packing and thermal stability . The trimethylated analogs may exhibit lower melting points due to disrupted molecular symmetry.

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